Ethyl 2-bromo-4-cyano-6-nitrobenzoate
Overview
Description
Ethyl 2-bromo-4-cyano-6-nitrobenzoate is an organic compound with a complex structure, featuring multiple functional groups including a bromine atom, a cyano group, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-bromo-4-cyano-6-nitrobenzoic acid.
Esterification: The carboxylic acid group of 2-bromo-4-cyano-6-nitrobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ethyl 2-bromo-4-cyano-6-nitrobenzoate is purified by recrystallization or column chromatography to obtain a pure product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors might be used to improve efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The bromine atom in ethyl 2-bromo-4-cyano-6-nitrobenzoate can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction typically occurs under mild conditions using polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO, potassium thiolate in ethanol.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Ethyl 2-azido-4-cyano-6-nitrobenzoate, ethyl 2-thio-4-cyano-6-nitrobenzoate.
Reduction: Ethyl 2-bromo-4-cyano-6-aminobenzoate.
Hydrolysis: 2-bromo-4-cyano-6-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-nitrobenzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s functional groups make it useful in the design of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its derivatives for potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which ethyl 2-bromo-4-cyano-6-nitrobenzoate exerts its effects depends on the specific reaction or application:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.
Reduction: The nitro group undergoes a series of electron transfers, ultimately converting to an amino group.
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the carboxylic acid.
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-6-nitrobenzoate can be compared with other benzoate esters that have different substituents:
Ethyl 2-bromo-4-cyano-6-aminobenzoate:
Ethyl 2-bromo-4-cyano-6-methylbenzoate: The presence of a methyl group instead of a nitro group changes its electronic properties and reactivity.
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate: The hydroxy group introduces different hydrogen bonding capabilities and reactivity.
Each of these compounds has unique properties that make them suitable for different applications in organic synthesis and material science.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-6-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-7(11)3-6(5-12)4-8(9)13(15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANKDAIJWWLYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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